2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole, also known as CFI-400945, is a novel small molecule inhibitor that targets checkpoint kinase 1 (CHK1) and is currently being investigated for its potential therapeutic applications in cancer treatment. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer.
科学的研究の応用
Angiogenesis Inhibition : Research has highlighted the synthesis and evaluation of indolin-2-one derivatives, including compounds similar to 2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole, for their antiangiogenic activity. For instance, certain compounds showed significant decrease in angiogenesis, comparable to known angiogenesis inhibitors (Braud et al., 2003).
Alpha 2-Adrenergic Activity : Indolin-2-yl and tetrahydroquinolin-2-yl imidazolines, related to the query compound, have been studied for their alpha 2-adrenergic activity, showing potential as both agonists and antagonists (Hlasta et al., 1987).
Organic Synthesis and Chemical Properties : Investigations into the formation of imidazole and pyrrole derivatives, including structures similar to the query compound, have been conducted. These studies contribute to the understanding of organic synthesis processes and the properties of these compounds (Dai et al., 2016).
Potential Antibacterial and Antifungal Agents : Research has been conducted on indolin-2-one derivatives as potential antibacterial, antifungal, and anti-tubercular agents. This highlights the potential therapeutic applications of these compounds in treating various infections (Akhaja & Raval, 2012).
Anticancer Properties : There's ongoing research into the anticancer properties of indole-based compounds. For example, studies have focused on the synthesis of novel indole derivatives with potential anticancer activity, particularly targeting specific cancer cell lines (Hamdy et al., 2019).
Pharmacological Applications : Some compounds structurally related to this compound have been explored for their pharmacological properties, including acting as GTPase inhibitors, which could have implications in various diseases (Gordon et al., 2013).
特性
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-4,5-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-11(2)17-14(15-10)9-16-8-7-12-5-3-4-6-13(12)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXOAYIFAQQLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。